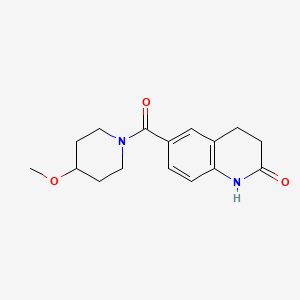
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as MPQ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPQ belongs to the class of quinolone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of these neurotransmitters. This leads to an increase in their levels in the brain, which may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to the observed biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. This compound has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of this compound and its derivatives may also be an area of future research.
Métodos De Síntesis
The synthesis of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one involves the condensation of 4-methoxypiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the final product. This method has been optimized to produce this compound in high yields and with good purity.
Aplicaciones Científicas De Investigación
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-6-8-18(9-7-13)16(20)12-2-4-14-11(10-12)3-5-15(19)17-14/h2,4,10,13H,3,5-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCVWBUNLJXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
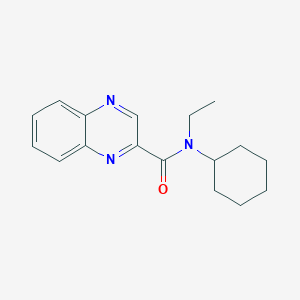

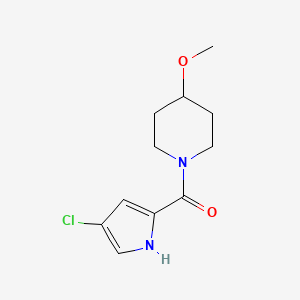
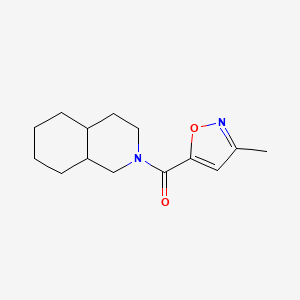
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
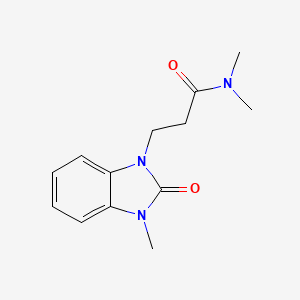
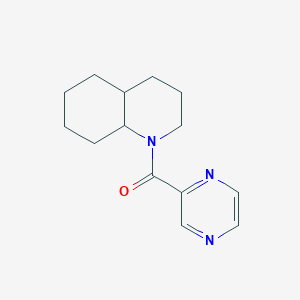
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)


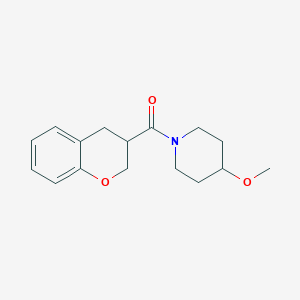
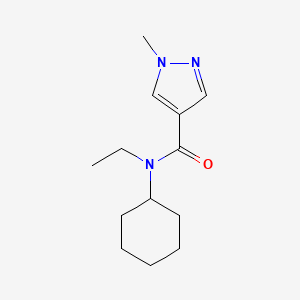
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
